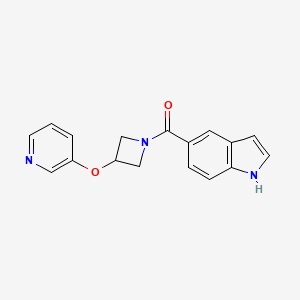

(1H-indol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

(1H-Indol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a structurally complex compound featuring an indole moiety linked to an azetidine ring via a ketone bridge. This compound belongs to a class of molecules designed for pharmaceutical applications, particularly targeting protein interactions due to its heterocyclic architecture.

Properties

IUPAC Name |

1H-indol-5-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(13-3-4-16-12(8-13)5-7-19-16)20-10-15(11-20)22-14-2-1-6-18-9-14/h1-9,15,19H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZUVEZXYVVYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and azetidine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse analogs.

Scientific Research Applications

(1H-indol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in reaction mechanism studies.

Biology: The compound can be used to study biological pathways and interactions, particularly those involving indole and azetidine derivatives.

Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the azetidine ring can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating its targets, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Azetidine vs.

- Substituent Effects : The pyridin-3-yloxy group may improve solubility over trimethoxyphenyl analogs (logP reduction) but could reduce membrane permeability compared to hydrophobic benzimidazoles .

Pharmacological Activity Comparisons

Tubulin Polymerization Inhibition

- The pyridin-3-yloxy group may mimic trimethoxyphenyl binding to the colchicine site .

- Trimethoxyphenyl Conjugates: Exhibit IC₅₀ values in the nanomolar range (e.g., 0.12 μM for compound 9c in ), attributed to hydrophobic interactions with tubulin’s β-subunit.

Antimicrobial Activity

- Pyrazole-Indole Methanones: Derivatives in showed moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) but weaker effects compared to fluconazole . The absence of pyrazole in the target compound may limit direct antimicrobial utility.

Solubility and Pharmaceutical Potential

- Hydrochloride Salt Analogs: The hydrochloride salt of a related azetidine-indole methanone () demonstrated enhanced aqueous solubility, critical for oral bioavailability. The pyridin-3-yloxy group in the target compound may similarly benefit from salt formation .

- Benzimidazole Derivatives : Exhibit poor solubility due to planar aromatic systems, limiting formulation options .

Biological Activity

The compound (1H-indol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to an azetidine ring through a methanone functional group. The presence of a pyridin-3-yloxy group enhances its pharmacological profile. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Modulation : It may act on receptors associated with inflammatory responses, thereby modulating biological processes.

Anticancer Activity

Research indicates that compounds with indole and azetidine structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Induces apoptosis in cancer cells | |

| Similar Indole Derivative | Inhibits tumor growth |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vivo studies demonstrated that it could reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Case Studies

- In Vivo Studies : A study on a related compound demonstrated significant reductions in inflammatory cytokines in a mouse model of arthritis. This suggests that this compound may exhibit similar effects due to structural similarities .

- Docking Studies : Molecular docking simulations have indicated that the compound effectively binds to target proteins involved in inflammatory pathways, supporting its potential therapeutic application .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including:

- Formation of the Azetidine Ring : Using cyclization reactions.

- Introduction of the Pyridine Group : Via nucleophilic substitution.

- Attachment of the Indole Moiety : Through coupling reactions.

These synthetic routes are crucial for optimizing the biological activity and enhancing selectivity towards target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.